1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 57849-23-7
VCID: VC13365247
InChI: InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3
SMILES: COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

CAS No.: 57849-23-7

Cat. No.: VC13365247

Molecular Formula: C17H23NO

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline - 57849-23-7

Specification

CAS No. 57849-23-7
Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Standard InChI InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3
Standard InChI Key NPEVCJZMQGZNET-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Canonical SMILES COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

The compound’s systematic IUPAC name, 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, reflects its bicyclic structure comprising a decahydroisoquinoline system (eight saturated carbons) linked to a 4-methoxybenzyl substituent. Its molecular formula is C₁₇H₂₃NO, with an average molecular mass of 257.377 g/mol and a monoisotopic mass of 257.177964 g/mol . The structure contains one defined stereocenter, enabling the existence of enantiomers: (R)- and (S)-1-(4-methoxybenzyl)-octahydroisoquinoline .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₃NO
Average Mass257.377 g/mol
Monoisotopic Mass257.177964 g/mol
CAS Registry Numbers57849-23-7 (racemic), 30356-07-1 (S-enantiomer)
ChemSpider ID84687

Stereochemical Considerations

The compound’s single stereocenter at the benzyl-isoquinoline junction necessitates precise resolution methods to isolate enantiomers. The (S)-enantiomer (CAS 30356-07-1) is particularly valuable in synthesizing dextromethorphan, a widely used antitussive agent . Industrial-scale resolution typically employs chiral resolving agents like R-naproxen, which selectively crystallizes with the desired enantiomer .

Synthesis and Manufacturing Processes

Bischler-Napieralski Cyclization

The racemic compound is synthesized via Bischler-Napieralski cyclization, a classical method for constructing isoquinoline derivatives. This involves condensing 2-(1-cyclohexenyl)ethylamine with 4-methoxyphenylacetic acid to form an intermediate amide, which undergoes cyclodehydration in the presence of phosphoryl chloride (POCl₃) or similar reagents . Modifications to Hellerbach’s original protocol (U.S. Patent 2,634,272) have optimized yields and purity for industrial applications .

Enantiomeric Resolution Using R-Naproxen

Racemic 1-(4-methoxybenzyl)-octahydroisoquinoline is resolved using R-naproxen [(+)-(S)-2-(6-methoxy-2-naphthyl)propionic acid], a nonsteroidal anti-inflammatory drug (NSAID). The process involves:

  • Salt Formation: Treating a racemic mixture in toluene or ethyl acetate with R-naproxen induces selective crystallization of the (−)-enantiomer-naproxen salt .

  • Recrystallization: Purifying the salt enhances enantiomeric excess (ee) to >99%, as confirmed by optical rotation measurements [(−)40° to (−)60°] .

  • Liberation of Enantiomer: Alkaline decomposition (e.g., NaOH) frees the (−)-enantiomer, which is extracted into an organic solvent for subsequent use .

Unreacted (+)-enantiomer in mother liquors is recovered via formate salt precipitation and recycled, ensuring cost-effective production .

Applications in Pharmaceutical Chemistry

Role in Dextromethorphan Production

The (−)-enantiomer serves as a key intermediate in synthesizing dextromethorphan, a sigma-1 receptor agonist and NMDA receptor antagonist used in cough suppressants. The compound undergoes demethylation and further functionalization to yield dextromethorphan hydrobromide, which exhibits superior antitussive efficacy compared to its levorotatory counterpart .

Physicochemical Properties and Analytical Characterization

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., ethyl acetate, toluene) but limited aqueous solubility, necessitating organic-aqueous biphasic systems for extraction. Stability studies indicate degradation under strong acidic or oxidative conditions, mandating inert storage environments .

Spectroscopic Identification

  • NMR: Characteristic signals include a singlet for the methoxy group (δ 3.75 ppm) and aromatic protons (δ 6.80–7.20 ppm) .

  • MS: ESI-MS exhibits a base peak at m/z 257.18 corresponding to the [M+H]⁺ ion .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator